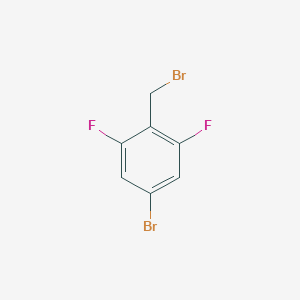

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKMLLGUWKLTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378356 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-60-7 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162744-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene, also known by its synonym 4-Bromo-2,6-difluorobenzyl bromide, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive benzylic bromide, a bromine-substituted aromatic ring, and activating fluorine atoms, makes it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its reactivity, and its applications in research and drug development.

Core Chemical Properties

This compound is a colorless to yellowish liquid at room temperature.[1] The quantitative properties of this compound are summarized in the table below. It is important to note that some variations in reported physical properties exist in the literature; the values presented here are consolidated from available data.

| Property | Value | Source(s) |

| CAS Number | 162744-60-7 | [2][3] |

| Molecular Formula | C₇H₄Br₂F₂ | [2][3] |

| Molecular Weight | 285.91 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | ~244 °C | [2] |

| Density | ~1.991 g/cm³ | [2] |

| Melting Point | 19-22 °C | [2] |

| Flash Point | 101 °C | [2] |

| Refractive Index | 1.562 | [2] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [2] |

Synthesis and Experimental Protocols

While several patents describe the synthesis of related compounds, a specific and detailed experimental protocol for the preparation of this compound can be adapted from general procedures for the bromination of benzylic positions. A plausible synthetic route involves the free-radical bromination of 5-bromo-1,3-difluoro-2-methylbenzene.

Reaction Scheme:

References

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

CAS Number: 162744-60-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, outlines plausible synthetic methodologies, and explores its potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular Data

This compound is a disubstituted toluene derivative characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. The bromomethyl group serves as a reactive handle for various nucleophilic substitution reactions, while the bromo and fluoro substituents on the aromatic ring provide opportunities for cross-coupling reactions and modulation of electronic properties, respectively.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 162744-60-7 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 244 °C |

| Density | Approximately 1.991 g/cm³ |

| Purity | Typically ≥95% (commercial grade) |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Free-Radical Bromination of 4-Bromo-2,6-difluorotoluene

This protocol is a generalized procedure based on standard methods for benzylic bromination and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-Bromo-2,6-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a suitable light source (e.g., UV lamp)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2,6-difluorotoluene and anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction can also be initiated photochemically at a lower temperature using a suitable light source.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Table 2: Analytical Data (Predicted/Typical)

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons (multiplet), Benzylic protons (singlet, ~4.5 ppm) |

| ¹³C NMR | Aromatic carbons, Benzylic carbon (~30-35 ppm) |

| Mass Spec (EI) | Molecular ion peak (M⁺) and isotopic pattern characteristic of two bromine atoms. |

Applications in Research and Drug Development

Substituted benzyl bromides are valuable intermediates in medicinal chemistry due to their ability to alkylate a wide range of nucleophiles, enabling the construction of complex molecular scaffolds. The presence of fluorine atoms in this compound can enhance the metabolic stability and binding affinity of target molecules.

While there is no direct evidence in the public domain of this compound being used in a specific signaling pathway, its structural motifs suggest a potential role as a building block in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core, and the introduction of a difluorobenzyl moiety can be a key step in their synthesis.

Hypothetical Role in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical workflow where this compound could be utilized in the synthesis of a generic kinase inhibitor. This is a conceptual representation and does not depict a known biological pathway.

Caption: Hypothetical workflow for the use of the title compound in kinase inhibitor synthesis.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

| Hazard | Precaution |

| Skin and Eye Irritant | Wear protective gloves, clothing, and eye/face protection. |

| Lachrymator | Avoid inhalation of vapors. |

| Reactivity | Keep away from strong oxidizing agents and moisture. |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. |

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its reactive bromomethyl group, coupled with the electronic properties imparted by the fluoro and bromo substituents on the aromatic ring, makes it a promising starting material for the synthesis of complex molecules, including potential kinase inhibitors. While detailed experimental and biological data in the public domain is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a useful resource for researchers in the field of drug discovery and development. Further research into the reactivity and applications of this compound is warranted to fully explore its potential.

Technical Guide: Physical Properties of 4-Bromo-2,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known physical properties of 4-Bromo-2,6-difluorobenzyl bromide (CAS No: 162744-60-7). The information presented is intended to support research, development, and quality control activities involving this compound. Due to the limited availability of comprehensive experimental data in publicly accessible databases, this guide also includes generalized protocols for the determination of key physical properties.

Core Physical Properties

Table 1: Summary of Physical Properties

| Property | Value |

| Chemical Formula | C₇H₄Br₂F₂[1][2] |

| Molecular Weight | 285.91 g/mol [1][2] |

| CAS Number | 162744-60-7[1][2] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols

While specific experimental procedures for determining the physical properties of 4-Bromo-2,6-difluorobenzyl bromide have not been located, the following sections describe standard methodologies that can be applied.

Melting Point Determination

The melting point is a critical physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

General Procedure (Capillary Method):

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[1][3][4][5]

Solubility Determination

Solubility data is crucial for designing reaction conditions, purification procedures, and formulations.

General Procedure (Shake-Flask Method):

-

An excess of the solid compound is added to a known volume of the desired solvent in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve.[6][7][8][9]

Logical Relationships of Physical Properties

The physical characteristics of a chemical compound are interconnected and largely determined by its molecular structure. The following diagram illustrates these fundamental relationships.

Caption: Relationship between molecular structure and physical properties.

It is recommended that researchers independently verify the physical properties of 4-Bromo-2,6-difluorobenzyl bromide using standardized experimental methods to ensure data accuracy for their specific applications.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. scbt.com [scbt.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is a halogenated aromatic compound with significant utility as a building block in organic synthesis. Its structural features—a difluorinated benzene ring, a reactive bromomethyl group, and a stable aryl bromide—make it a versatile intermediate for introducing the 4-bromo-2,6-difluorobenzyl moiety into more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic protocol, and key applications relevant to the fields of medicinal chemistry and materials science. It is frequently used in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Identification

The core structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 3, a bromine atom at position 5, and a bromomethyl group at position 2. The presence of multiple halogen atoms significantly influences the molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonym | 4-Bromo-2,6-difluorobenzyl bromide | [1] |

| CAS Number | 162744-60-7 | [1][2] |

| Molecular Formula | C₇H₄Br₂F₂ | [1][2] |

| Molecular Weight | 285.91 g/mol | [2] |

| Isomeric SMILES | C1=C(C=C(C(=C1F)CBr)F)Br | [2] |

| PubChem CID | 2773305 | [2] |

Physicochemical Properties

The physical properties of this compound are characteristic of a dense, high-boiling organic liquid. Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless or yellowish liquid | [1] |

| Density | ~1.85 - 1.991 g/mL | [1] |

| Boiling Point | ~220 - 244 °C | [1] |

| Melting Point | ~19 - 22 °C | [1] |

| Flash Point | 101 °C | [1] |

| Vapor Pressure | 0.0498 mmHg at 25°C | [1] |

| Refractive Index | ~1.562 | [1] |

| Solubility | Soluble in ether and dichloromethane | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the radical bromination of its methyl-substituted precursor, 5-bromo-1,3-difluoro-2-methylbenzene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

General Experimental Protocol: Radical Bromination

This protocol describes a representative method for the benzylic bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,3-difluoro-2-methylbenzene (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution.

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) to initiate the reaction. Alternatively, initiation can be achieved by exposing the mixture to a UV lamp at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash and a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude oil via vacuum distillation or column chromatography to yield this compound as a pure liquid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis described above.

Caption: A diagram illustrating the synthesis of the target compound.

Applications and Reactivity

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

-

Electrophilic Building Block: The bromomethyl (-CH₂Br) group is a potent electrophile and an excellent leaving group, making it highly reactive towards nucleophiles. This allows for the straightforward attachment of the 4-bromo-2,6-difluorobenzyl group to various substrates, including amines, alcohols, thiols, and carbanions.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key precursor for active pharmaceutical ingredients (APIs) and agrochemicals.[1] The difluorophenyl motif is a common feature in modern drug candidates, often used to enhance metabolic stability or modify binding affinity.

-

Organometallic Chemistry: The aryl bromide moiety can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This dual reactivity (ortho-bromomethyl and para-bromo) allows for sequential, site-selective modifications. It may also be used to prepare organometallic compounds like platinum catalysts.[1]

Safety and Handling

As an organic halogen compound, this compound requires careful handling to minimize exposure.[1]

Table 3: Hazard and Safety Summary

| Aspect | Recommendation | Reference |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [1][3] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. | [3][4] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [1] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [3][4] |

| First Aid (Skin) | Wash with plenty of soap and water. | [3][4] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3][5] |

Conclusion

This compound is a high-value chemical intermediate whose molecular structure offers two distinct points for chemical modification. Its robust synthesis and predictable reactivity make it an essential tool for chemists in drug discovery, crop protection, and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Spectral Data for 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene Remains Elusive

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene has yielded no specific experimental spectra. Despite a thorough review of available scientific databases and chemical literature, detailed spectral information for this particular molecule is not publicly accessible at this time.

While data for structurally related compounds, including various brominated and fluorinated benzene derivatives, are available, these do not substitute for the specific spectral fingerprint of this compound. The unique substitution pattern of this compound is expected to produce distinct NMR chemical shifts, IR absorption bands, and mass fragmentation patterns that cannot be accurately extrapolated from analogous structures.

Researchers and scientists in the field of drug development and chemical synthesis are advised that any work involving this compound would likely require de novo spectral characterization. Standard analytical techniques would need to be employed to determine its precise structural features and purity.

General Experimental Protocols for Spectral Acquisition

In the absence of specific data for the target compound, this section outlines generalized experimental protocols for acquiring the necessary spectral information. These methodologies represent standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer (typically 300-600 MHz).

-

¹H NMR: The proton spectrum would be acquired to determine the chemical environment, multiplicity (splitting patterns), and integration of the aromatic and methylene protons.

-

¹³C NMR: The carbon spectrum, often acquired with proton decoupling, would identify the number of unique carbon environments. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

A small amount of the neat compound (if liquid) or a dispersion in a suitable medium (e.g., KBr pellet or Nujol mull for solids) would be analyzed using an FTIR (Fourier Transform Infrared) spectrometer. The resulting spectrum would reveal characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H, C-F, C-Br, and aromatic C=C bonds.

Mass Spectrometry (MS)

-

To determine the molecular weight and fragmentation pattern, the compound would be introduced into a mass spectrometer.

-

Electron Ionization (EI): This hard ionization technique would provide information on the molecular ion peak and characteristic fragment ions, aiding in structural elucidation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.

-

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound like this compound.

Due to the current unavailability of spectral data for this compound, the tables of quantitative data as initially requested cannot be provided. The scientific community would benefit from the future publication of this information to support ongoing research and development efforts.

Technical Guide: Solubility Profile of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide presents known qualitative solubility information and a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds. This guide is intended to provide a foundational understanding and a practical framework for researchers working with this and similar compounds.

Introduction

This compound is a halogenated aromatic compound with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by the presence of bromine and fluorine atoms, influences its reactivity and physical properties, including solubility. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Ether | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Water | Expected to be low to negligible | [1][2] |

| Ethanol | Expected to be soluble | [1][2] |

| Acetone | Expected to be soluble | [1][2] |

Note: The solubility in water, ethanol, and acetone is inferred based on the behavior of similar bromo-fluoro-aromatic compounds.[1][2] Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on standard laboratory practices for creating a saturated solution and determining the concentration of the solute.[4][5][6]

Objective: To determine the solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrated, carefully remove an aliquot of the supernatant (the clear liquid above the undissolved solid) using a syringe.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Weigh the volumetric flask containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the solute is completely dry.

-

Weigh the flask again to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Chromatographic Analysis (Alternative Method):

-

Dilute the filtered solution with a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable chromatographic method (HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the diluted sample solution from the calibration curve and calculate the original solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its chemical structure suggests solubility in common non-polar organic solvents such as ether and dichloromethane.[3] For researchers requiring precise solubility data, the provided generalized experimental protocol offers a robust starting point for in-house determination. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and ensuring the successful application of this compound in further research and development.

References

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Section 1: Chemical Identification and Physical Properties

This compound, also known as 4-Bromo-2,6-difluorobenzyl bromide, is an organic halogen compound.[1] Due to the presence of bromine and fluorine atoms, it is a valuable reagent in organic synthesis, particularly for introducing bromo- and fluoro-moieties into organic molecules and in the preparation of organometallic compounds and pharmaceutical intermediates.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂F₂ | [1] |

| Molar Mass | 285.91 g/mol | [1] |

| Appearance | Colorless or yellowish liquid | [1] |

| Density | Approximately 1.85 - 1.991 g/mL | [1] |

| Boiling Point | Approximately 220-222 °C | [1] |

| Melting Point | Approximately 19-22 °C | [1] |

| Flash Point | 53 °C (127 °F) (for a similar compound) | [2] |

| Solubility | Soluble in organic solvents like ether and dichloromethane. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][3] |

Hazard Pictograms:

Caption: GHS Pictograms for Flammable and Irritant Hazards.

Section 3: Experimental Protocols - Safety and Handling

Given the hazardous nature of this chemical, strict adherence to safety protocols is mandatory. The following methodologies are based on standard practices for handling similar hazardous chemicals.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted before handling. The following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

-

Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

-

Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls where risk assessment shows it is necessary.[2]

Caption: Recommended workflow for safely handling the chemical.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate unnecessary personnel from the area.[4]

-

Ventilate: Ensure adequate ventilation.[2]

-

Containment: Stop the leak if it is safe to do so. Dike the spill to prevent it from spreading.[4]

-

Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2][5]

-

Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2]

-

Decontamination: Clean the spill area thoroughly.

Section 4: Toxicology and First Aid

The toxicological properties of this compound have not been fully investigated. However, based on related compounds, it is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[2]

Table 3: Toxicological Information and First Aid Measures

| Route of Exposure | Potential Health Effects | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[2] | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[2] | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Causes serious eye irritation.[2] | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | May be harmful if swallowed. | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels greater than or equal to 0.1%.[2]

Caption: First aid procedures for different exposure routes.

Section 5: Firefighting Measures and Stability

The compound is a flammable liquid and vapor.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[2]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus.[2]

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Conditions to Avoid: Heat, flames, and sparks.[2]

Section 6: Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat and ignition sources.[2][5]

-

Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

References

- 1. chembk.com [chembk.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

The Dawn of Aromatic Fluorine: A Technical Guide to the Discovery and History of Fluorinated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems has profoundly impacted the fields of medicinal chemistry, agrochemicals, and materials science. The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluorinated benzene derivatives indispensable building blocks in modern chemical research and development. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal compounds, offering detailed experimental protocols for their synthesis and a comprehensive summary of their physicochemical properties.

The journey into the world of organofluorine chemistry began even before the isolation of elemental fluorine itself. Early pioneers in the 19th century laid the groundwork for what would become a revolution in synthetic chemistry. This guide traces the key milestones, from the very first synthesis of an organofluorine compound to the development of robust industrial-scale production methods for fluorinated benzenes.

A Legacy of Discovery: A Historical Timeline

The history of fluorinated benzene compounds is marked by significant breakthroughs that overcame the challenges of handling highly reactive fluorine and its precursors. Initial attempts at direct fluorination of benzene were often met with violent and uncontrollable reactions, leading to the development of more subtle and selective methods.[1]

// Edges "1862" -> "1886" [style=invis]; "1886" -> "1886_2" [style=invis]; "1886_2" -> "1927" [style=invis]; "1927" -> "1936" [style=invis]; "1936" -> "WWII" [style=invis]; "WWII" -> "1950s" [style=invis]; } Caption: A timeline of key milestones in the discovery and synthesis of fluorinated benzene compounds.

Key Synthetic Methodologies

Two primary reactions have dominated the synthesis of fluorinated benzenes for decades: the Balz-Schiemann reaction and the Halogen-Exchange (Halex) reaction.

The Balz-Schiemann Reaction

Discovered in 1927, the Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides.[1] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2]

This procedure is adapted from the classic method described in Organic Syntheses.

Materials:

-

Aniline hydrochloride

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Boric acid

-

Hydrofluoric acid (60%)

-

Ice

-

Calcium chloride

Procedure:

-

Diazotization: A mixture of 1350 mL of water and 1650 mL of concentrated hydrochloric acid is placed in a large, mechanically stirred vessel and cooled with an ice-salt bath. 2075 g of aniline hydrochloride is added. A solution of 1.2 kg of sodium nitrite in 1.5 L of water is prepared and added portion-wise to the aniline hydrochloride suspension, maintaining the temperature below 7 °C.

-

Preparation of Fluoboric Acid: Concurrently, fluoboric acid is prepared by cautiously adding 1 kg of boric acid in small portions to 2150 g of 60% hydrofluoric acid in a wax-coated flask, with cooling to keep the temperature below 20-25 °C.

-

Precipitation of Diazonium Salt: The ice-cold fluoboric acid solution is poured into the chilled diazonium salt solution with vigorous stirring. The resulting thick magma is stirred for 20-30 minutes.

-

Isolation and Washing: The precipitated benzenediazonium tetrafluoroborate is collected by suction filtration and washed sequentially with iced water, cold methyl alcohol, and ether.

-

Decomposition: The dried diazonium salt is placed in a large flask connected to a condenser and receiver. The flask is gently heated with a flame to initiate the exothermic decomposition. The reaction is controlled by intermittent heating and cooling to maintain a steady evolution of boron trifluoride gas.

-

Purification: The collected distillate is washed several times with 10% sodium hydroxide solution, then with water. The organic layer is dried over anhydrous calcium chloride and distilled. The fraction boiling at 84–85 °C is collected as pure fluorobenzene.

The Halogen-Exchange (Halex) Reaction

The Halex process is a powerful method for producing fluorinated benzenes, particularly those activated by electron-withdrawing groups such as nitro groups. This nucleophilic aromatic substitution reaction involves the displacement of a chloride or bromide atom with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF) at high temperatures in a polar aprotic solvent.

This protocol is a general method for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene.

Materials:

-

1,3,5-trichlorobenzene

-

Anhydrous potassium fluoride (KF)

-

Phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt)

-

High-boiling polar aprotic solvent (e.g., sulfolane)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and mechanical stirrer, add the solvent, anhydrous potassium fluoride, phase-transfer catalyst, and 1,3,5-trichlorobenzene.

-

Heating: The reaction mixture is heated to reflux (typically at temperatures exceeding 200 °C) and maintained for 6-14 hours. The progress of the reaction can be monitored by gas chromatography.

-

Workup: After cooling, the solvent is removed by vacuum distillation. The residue is then subjected to steam distillation.

-

Extraction and Purification: The distillate is extracted with petroleum ether. The petroleum ether is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield 1,3,5-trifluorobenzene.

Physicochemical Properties of Fluorinated Benzenes

The progressive fluorination of the benzene ring leads to systematic changes in the physical and chemical properties of the compounds. The following table summarizes key quantitative data for fluorobenzene and its polyfluorinated analogues.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Fluorobenzene | C₆H₅F | 96.10 | -42 | 85 | 1.024 |

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | -34 | 92 | 1.158 |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 | 1.163 (at 25°C) |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | -13 | 89 | 1.17 |

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.08 | - | 94-95 | 1.28 (at 25°C) |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | -14 | 90 | 1.28 |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | -5.5 | 78 | 1.279 |

| Hexafluorobenzene | C₆F₆ | 186.05 | 5.3 | 80.3 | 1.613 |

Data compiled from various sources. Note that some values may vary slightly depending on the source.

Conclusion

The discovery and development of synthetic routes to fluorinated benzene compounds represent a significant chapter in the history of organic chemistry. From early, often hazardous, experiments to the sophisticated and scalable methods of today, the journey reflects a continuous drive for innovation. The Balz-Schiemann and Halex reactions, in particular, have provided the chemical community with the tools to access a vast array of fluorinated aromatics, fueling advancements in drug discovery, crop protection, and materials science. This guide serves as a testament to the ingenuity of the pioneers in this field and as a practical resource for the researchers and scientists who continue to build upon their legacy.

References

In-Depth Technical Guide to the Theoretical Properties of Polyhalogenated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical properties of polyhalogenated aromatic compounds (PHAs), a class of persistent and often toxic environmental pollutants. The document delves into their electronic structure, reactivity, toxicological mechanisms, and the analytical methodologies used for their characterization.

Core Theoretical Properties

Polyhalogenated aromatic compounds (PHAs) are characterized by an aromatic ring system substituted with multiple halogen atoms (F, Cl, Br, I). This structural feature governs their unique physicochemical and toxicological properties.

1.1. Electronic Structure and Reactivity

The presence of halogen substituents significantly influences the electronic properties of the aromatic ring. Halogens exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.

The interplay of these effects determines the overall reactivity of PHAs. Generally, the inductive effect is stronger, making halogenated benzenes less reactive than benzene itself. However, the resonance effect still dictates the regioselectivity of reactions.

The reactivity of PHAs is crucial in understanding their environmental fate and metabolic pathways. For instance, the position and number of halogen atoms influence their susceptibility to nucleophilic aromatic substitution and reductive dehalogenation, key processes in their degradation.

1.2. Physicochemical Properties

The degree and pattern of halogenation profoundly impact the physicochemical properties of PHAs, such as their boiling point, melting point, vapor pressure, and solubility. Increasing halogenation generally leads to:

-

Increased molecular weight and van der Waals forces, resulting in higher boiling and melting points.

-

Decreased vapor pressure, contributing to their persistence in the environment.

-

Decreased aqueous solubility and increased lipophilicity, leading to their bioaccumulation in fatty tissues.

A key parameter for assessing the lipophilicity and bioaccumulation potential of PHAs is the octanol-water partition coefficient (Kow) . A higher log Kow value indicates greater lipophilicity.

Quantitative Data on PHA Properties

For a comparative analysis of the properties of various PHAs, the following tables summarize key quantitative data.

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-like Compounds

The Toxic Equivalency Factor (TEF) is a measure of the relative toxicity of a dioxin-like compound compared to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. The total toxic equivalency (TEQ) of a mixture is the sum of the concentrations of each compound multiplied by its TEF.

| Compound | Acronym | TEF (Humans/Mammals) |

| Polychlorinated Dibenzodioxins (PCDDs) | ||

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | PeCDD | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | HxCDD | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | HxCDD | 0.1 |

| 1,2 |

An In-depth Technical Guide on the Lachrymatory Properties of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the lachrymatory properties of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene. This guide synthesizes information from structurally related compounds and general principles of sensory irritation to provide a comprehensive overview. All quantitative data for analogous compounds should be interpreted with caution and are intended to provide a frame of reference rather than exact values for the target compound.

Introduction

This compound is a halogenated aromatic compound. Its structure, featuring a reactive bromomethyl group (a benzylic bromide), strongly suggests it possesses lachrymatory and irritant properties. Benzylic halides are a well-known class of lachrymators, compounds that cause tearing, eye pain, and respiratory irritation.[1][2][3] This technical guide provides a detailed examination of the anticipated lachrymatory properties of this compound, focusing on the underlying molecular mechanisms, experimental evaluation, and a comparative analysis of its potential potency based on data from analogous structures.

Core Concepts of Lachrymatory Agents

Lachrymatory agents, or tear gases, are chemical irritants that stimulate the trigeminal nerves in the eyes, nose, and respiratory tract. This stimulation leads to a range of physiological responses, including tearing (lachrymation), pain, blepharospasm (involuntary eyelid closure), and respiratory distress. The primary molecular target for the vast majority of electrophilic lachrymatory agents is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4]

Molecular Mechanism of Action: TRPA1 Signaling Pathway

The lachrymatory and irritant effects of electrophilic compounds like this compound are primarily mediated by the activation of the TRPA1 ion channel, a non-selective cation channel predominantly expressed on sensory neurons.

Activation of TRPA1 by Electrophiles:

The activation of TRPA1 by electrophilic irritants is a multi-step process involving covalent modification of specific cysteine residues within the N-terminus of the channel protein. This leads to a conformational change in the channel, resulting in its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[5]

The key steps in this signaling pathway are:

-

Covalent Modification: The electrophilic carbon of the bromomethyl group in this compound is susceptible to nucleophilic attack by the thiol groups of cysteine residues on the TRPA1 channel.

-

TRPA1 Channel Opening: This covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel.

-

Cation Influx: The open channel allows for the influx of cations, most notably Ca²⁺, into the sensory neuron.

-

Neuronal Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential and Neurotransmitter Release: If the depolarization reaches the threshold, an action potential is generated and propagates along the neuron. This triggers the release of neurotransmitters and neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the nerve endings.[6]

-

Physiological Response: The release of these signaling molecules results in the physiological sensations of pain, inflammation, and the characteristic lachrymatory response.

Downstream Signaling:

The influx of Ca²⁺ through the activated TRPA1 channel also triggers intracellular signaling cascades that can modulate the initial response. This includes the activation of Phospholipase C (PLC), which in turn can lead to the activation of Protein Kinase C (PKC).[7][8] These pathways can further sensitize TRPA1 and other related ion channels, amplifying the pain and inflammatory signals.

Signaling Pathway Diagram:

Quantitative Data on Lachrymatory Potency

The following table summarizes RD50 values for several lachrymatory agents, providing a basis for estimating the potential potency of this compound.

| Compound | Chemical Structure | RD50 (ppm) in Mice | Reference(s) |

| Benzyl Bromide | C₇H₇Br | Data not available | [1][2][3] |

| Acrolein | C₃H₄O | 1.7 | [12] |

| Formaldehyde | CH₂O | 3.1 | [12] |

| Chlorine | Cl₂ | 9.3 | [12] |

| Sulfur Dioxide | SO₂ | 117 | [12] |

| Ammonia | NH₃ | 303 | [12] |

Note: While a specific RD50 value for benzyl bromide is not cited, it is widely recognized as a potent lachrymator.[1][2][3]

Given the presence of the reactive bromomethyl group, it is anticipated that this compound would be a potent sensory irritant with a low RD50 value, likely in the single-digit ppm range, similar to other potent lachrymators like acrolein and formaldehyde. The presence of fluorine and bromine atoms on the benzene ring may also influence its potency and bioavailability.

Experimental Protocols for Sensory Irritation Testing

The standard method for determining the sensory irritation potential of airborne chemicals is the mouse respiratory bioassay, often referred to as the Alarie test or the RD50 test.[9][10] The following is a generalized protocol based on established methodologies.

Objective: To determine the concentration of an airborne chemical that causes a 50% decrease in the respiratory rate of mice (RD50).

Materials and Apparatus:

-

Whole-body plethysmographs for mice

-

Inhalation exposure chamber

-

System for generating and delivering a known concentration of the test substance vapor or aerosol

-

Transducers to measure pressure changes in the plethysmographs

-

Data acquisition system to record respiratory parameters

-

Male Swiss-Webster mice (or other appropriate strain)

Experimental Workflow:

Procedure:

-

Animal Acclimation: Mice are acclimated to the plethysmographs for a set period before the experiment begins to ensure stable baseline respiratory rates.

-

Baseline Measurement: The normal respiratory rate of each mouse is recorded for a sufficient duration to establish a stable baseline.

-

Exposure: A known concentration of the test substance is introduced into the inhalation chamber. A range of concentrations is typically tested in separate experiments.

-

Data Recording: The respiratory rate of each mouse is continuously monitored and recorded throughout the exposure period.

-

Post-Exposure Monitoring: After the exposure period, the animals are monitored to observe the recovery of their respiratory rate.

-

Data Analysis: The maximum decrease in respiratory rate for each concentration is determined. The percentage decrease from the baseline is calculated. A concentration-response curve is then generated by plotting the percentage decrease in respiratory rate against the logarithm of the exposure concentration. The RD50 is calculated from this curve.

Conclusion

While direct experimental data for this compound is lacking, its chemical structure strongly indicates that it is a potent lachrymatory agent. Its irritant effects are almost certainly mediated through the activation of the TRPA1 ion channel on sensory neurons, a mechanism common to many electrophilic irritants. Based on data from structurally related compounds, it is predicted to have a low RD50 value, signifying high sensory irritation potential. Standardized animal bioassays, such as the mouse RD50 test, provide a reliable method for quantitatively assessing this property. For professionals in research, drug development, and chemical safety, it is crucial to handle this compound with appropriate precautions, assuming it to be a potent sensory irritant, until direct experimental data becomes available.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. TRPA1 - Wikipedia [en.wikipedia.org]

- 5. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the sensory irritation test for the assessment of occupational health risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Respiratory tract lesions induced by sensory irritants at the RD50 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene, a key intermediate in the development of pharmaceutical and agrochemical compounds. The described methodology is a robust two-step process commencing with the electrophilic bromination of 2,6-difluorotoluene to yield 5-bromo-1,3-difluoro-2-methylbenzene, followed by a selective free-radical bromination of the benzylic methyl group. This protocol is designed to be both efficient and scalable for laboratory and potential pilot-plant applications.

Introduction

This compound is a valuable building block in organic synthesis, incorporating multiple reactive sites that allow for diverse chemical transformations. The presence of the bromomethyl group facilitates nucleophilic substitution reactions, while the aromatic bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The fluorine atoms on the benzene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry and materials science. This protocol details a reliable synthetic route to this important intermediate.

Chemical Structures and Properties

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,6-Difluorotoluene |  | 443-84-5 | C₇H₆F₂ | 128.12 | 112-113 |

| 5-Bromo-1,3-difluoro-2-methylbenzene |  | 179617-08-4 | C₇H₅BrF₂ | 207.02 | 176.0±35.0[1] |

| This compound |  | 162744-60-7 | C₇H₄Br₂F₂ | 285.91 | 244[2] |

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence starting from 2,6-difluorotoluene.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene

This procedure outlines the electrophilic aromatic bromination of 2,6-difluorotoluene.

Materials:

-

2,6-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2,6-difluorotoluene (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C (ice bath).

-

Portion-wise, add N-bromosuccinimide (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 5-bromo-1,3-difluoro-2-methylbenzene.

Table 2: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10g of starting material) |

| 2,6-Difluorotoluene | 1.0 | 128.12 | 10.0 g (78.05 mmol) |

| N-Bromosuccinimide | 1.05 | 177.98 | 14.62 g (82.10 mmol) |

| Sulfuric Acid | 2.5 | 98.08 | 19.1 g (10.4 mL, 195.1 mmol) |

| Dichloromethane | - | 84.93 | 100 mL |

Step 2: Synthesis of this compound

This procedure details the free-radical bromination of the methyl group of 5-bromo-1,3-difluoro-2-methylbenzene using the Wohl-Ziegler reaction.

Materials:

-

5-Bromo-1,3-difluoro-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Light source (e.g., 250W incandescent lamp)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1,3-difluoro-2-methylbenzene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a light source to initiate the radical reaction.

-

Maintain the reflux and irradiation for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a denser succinimide byproduct (which floats on top of CCl₄) are indicators of reaction progress.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide.

-

Filter off the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Table 3: Reagent Quantities for Step 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10g of starting material) |

| 5-Bromo-1,3-difluoro-2-methylbenzene | 1.0 | 207.02 | 10.0 g (48.30 mmol) |

| N-Bromosuccinimide | 1.1 | 177.98 | 9.40 g (52.83 mmol) |

| AIBN | 0.02 | 164.21 | 0.16 g (0.97 mmol) |

| Carbon Tetrachloride | - | 153.82 | 150 mL |

Workflow Diagram

References

The Synthetic Versatility of 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene: A Gateway to Novel Pharmaceuticals

For Immediate Release

Shanghai, China – December 24, 2025 – 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique trifunctional nature, featuring a reactive benzylic bromide, a synthetically versatile aryl bromide, and electron-withdrawing fluorine atoms, offers a powerful platform for the construction of complex molecular architectures. This application note provides an overview of its utility, focusing on its potential in the synthesis of kinase inhibitors and other bioactive molecules.

Physicochemical Properties and Reactivity

This compound is a colorless to yellowish liquid with a molecular formula of C₇H₄Br₂F₂ and a molar mass of 285.91 g/mol .[1] Its key structural features dictate its reactivity profile. The benzylic bromide is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing a variety of functional groups. The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms influence the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative compounds.[1]

Application in Organic Synthesis: A Building Block for Bioactive Molecules

The strategic positioning of two distinct bromine functionalities with different reactivities makes this compound a highly attractive starting material for the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] Its potential applications span various areas of medicinal chemistry, with a notable prospective role in the development of kinase inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2][3] The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The substituted difluorophenyl motif is a common feature in many kinase inhibitors, where it can engage in key interactions within the ATP-binding site of the enzyme.

While specific examples of kinase inhibitors synthesized directly from this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach to such molecules. The following generalized workflow illustrates this potential.

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols: General Procedures

Nucleophilic Substitution at the Benzylic Position

This protocol describes a general method for the substitution of the benzylic bromide with a nucleophile, such as an amine or an alcohol.

Materials:

-

This compound

-

Nucleophile (e.g., secondary amine, alcohol) (1.1 equivalents)

-

Base (e.g., K₂CO₃, Et₃N) (1.5 equivalents)

-

Solvent (e.g., Acetonitrile, DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile (1.1 equivalents) and the base (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Palladium-Catalyzed Cross-Coupling at the Aryl Position (Suzuki-Miyaura Reaction Example)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond at the aryl bromide position.

Materials:

-

Aryl bromide derivative from the previous step (e.g., the product of the nucleophilic substitution)

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a Schlenk flask, combine the aryl bromide (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final cross-coupled product.

Quantitative Data Summary

Due to the lack of specific literature examples, a table of quantitative data cannot be provided at this time. Researchers are encouraged to optimize reaction conditions and characterize products thoroughly to determine yields, purity, and structural confirmation via spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential for the construction of complex, biologically active molecules. Its distinct reactive sites allow for a stepwise and controlled functionalization, making it an ideal starting material for the synthesis of novel pharmaceutical candidates, particularly in the area of kinase inhibitors. Further exploration of its synthetic applications is warranted to fully unlock its potential in drug discovery and development.

References

Application Notes and Protocols for Reactions Involving 4-Bromo-2,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the use of 4-Bromo-2,6-difluorobenzyl bromide, a key intermediate in the synthesis of diverse organic molecules. The inherent reactivity of the benzylic bromide and the electronic effects of the fluorine and bromine substituents make it a versatile building block in medicinal chemistry and materials science.

Introduction to Reactivity

4-Bromo-2,6-difluorobenzyl bromide is an electrophilic compound highly susceptible to nucleophilic substitution reactions. The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic ring and the bromine atom, which is a good leaving group. The fluorine atoms at the ortho positions further influence the electron density of the benzene ring, affecting the overall reactivity of the molecule.

The primary reaction mechanism for this compound is nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. This reaction is favored due to the primary nature of the benzylic carbon.

Key Application: Williamson Ether Synthesis

A prominent application of 4-Bromo-2,6-difluorobenzyl bromide is in the Williamson ether synthesis, a reliable method for forming ether linkages. This reaction involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide. In the context of drug discovery, this reaction is instrumental in linking the 4-bromo-2,6-difluorobenzyl moiety to various scaffolds containing a hydroxyl group.

Reaction Mechanism: SN2 Pathway

The Williamson ether synthesis with 4-Bromo-2,6-difluorobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of a hydroxyl group by a base to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of 4-Bromo-2,6-difluorobenzyl bromide in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. The bromide ion is simultaneously displaced as the leaving group.

Experimental Protocol: Synthesis of N-(4-(4-bromo-2,6-difluorobenzyloxy)phenyl)acetamide

This protocol details the synthesis of N-(4-(4-bromo-2,6-difluorobenzyloxy)phenyl)acetamide via a Williamson ether synthesis, as described in patent WO2012061196A1.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2,6-difluorobenzyl bromide | 162744-60-7 | C₇H₄Br₂F₂ | 285.91 |

| N-(4-hydroxyphenyl)acetamide | 103-90-2 | C₈H₉NO₂ | 151.16 |

| Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Acetonitrile (CH₃CN) | 75-05-8 | CH₃CN | 41.05 |

Procedure

-

To a solution of N-(4-hydroxyphenyl)acetamide (1.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add a solution of 4-Bromo-2,6-difluorobenzyl bromide (1.1 equivalents) in acetonitrile to the reaction mixture.

-

Heat the mixture to 80 °C and stir for a specified time, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-(4-bromo-2,6-difluorobenzyloxy)phenyl)acetamide.

Quantitative Data

| Reactant/Product | Starting Amount (Equivalents) | Yield (%) |

| N-(4-hydroxyphenyl)acetamide | 1.0 | - |

| 4-Bromo-2,6-difluorobenzyl bromide | 1.1 | - |

| N-(4-(4-bromo-2,6-difluorobenzyloxy)phenyl)acetamide | - | 95 |

Yield reported in patent WO2012061196A1.

Experimental Workflow

Application Notes and Protocols: 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical compounds. Its distinct structural features, including a reactive bromomethyl group and a bromine-substituted difluorinated phenyl ring, allow for sequential and site-selective modifications. This enables the construction of novel drug candidates with potential applications in various therapeutic areas, such as oncology and inflammatory diseases. The difluorinated phenyl moiety is of particular interest as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.